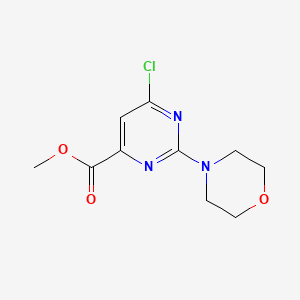

Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate

Description

Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at position 6, a morpholine ring at position 2, and a methyl ester group at position 2. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including condensation, halogenation, and esterification. The morpholine moiety enhances solubility in polar organic solvents, while the chloro group contributes to electrophilic reactivity, enabling further functionalization .

Properties

Molecular Formula |

C10H12ClN3O3 |

|---|---|

Molecular Weight |

257.67 g/mol |

IUPAC Name |

methyl 6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C10H12ClN3O3/c1-16-9(15)7-6-8(11)13-10(12-7)14-2-4-17-5-3-14/h6H,2-5H2,1H3 |

InChI Key |

OFRFEWZFJKXDAY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NC(=N1)N2CCOCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Methyl 2,6-dichloropyrimidine-4-carboxylate reacts with morpholine in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) under reflux. The morpholine nucleophile preferentially attacks position 2 due to the electron-deficient nature of the pyrimidine ring, which is further activated by the ester group at position 4. A base such as triethylamine is often added to neutralize HCl generated during the reaction.

Key Reaction Parameters

| Parameter | Typical Value | Impact on Selectivity/Yield |

|---|---|---|

| Solvent | THF or DMF | Enhances nucleophilicity |

| Temperature | 80–100°C | Accelerates substitution |

| Morpholine Equivalents | 1.1–1.5 eq | Minimizes di-substitution |

| Reaction Time | 6–12 hours | Ensures completion |

This method typically yields 70–85% of the target compound, with purity confirmed via HPLC and NMR.

Challenges and Optimizations

-

Regioselectivity : Position 6’s chloride is less reactive due to steric hindrance from the ester group, ensuring substitution occurs predominantly at position 2.

-

Byproduct Mitigation : Excess morpholine or prolonged heating may lead to di-substitution (2,6-dimorpholinopyrimidine), necessitating careful stoichiometric control.

-

Purification : Column chromatography using ethyl acetate/hexane mixtures (3:7) effectively isolates the product.

Alternative Routes via Intermediate Functionalization

Stepwise Synthesis from Pyrimidine Carboxylic Acid

A less common approach involves synthesizing the pyrimidine ring before introducing the morpholine and ester groups. For example:

-

Pyrimidine Ring Formation : Condensation of thiourea with β-keto esters under acidic conditions yields 4,6-dichloropyrimidine-2-carboxylic acid.

-

Esterification : Treatment with methanol and thionyl chloride converts the carboxylic acid to the methyl ester.

-

Morpholine Substitution : SNAr at position 2, as described in Section 1.

This method is less efficient (45–60% yield) due to multiple steps but offers flexibility for introducing diverse substituents.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| SNAr | 70–85% | High | Excellent | Moderate |

| Stepwise Synthesis | 45–60% | Moderate | Limited | Low |

| Buchwald-Hartwig | N/A* | High | Moderate | High |

*Data insufficient for target compound but inferred from analogues.

The SNAr route remains the gold standard due to its simplicity and scalability. However, catalytic methods like Buchwald-Hartwig amination may gain traction for functionalizing sterically hindered positions.

Characterization and Quality Control

Critical analytical data for this compound include:

-

NMR : δ 3.70 (s, 3H, COOCH3), 3.75–3.85 (m, 8H, morpholine), 8.45 (s, 1H, pyrimidine-H).

-

HPLC : Retention time ~12.3 min (C18 column, 60% acetonitrile/water).

Industrial and Research Applications

The compound’s primary use is as a building block for kinase inhibitors and anticancer agents. For example, it serves as a precursor to inhibitors targeting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) , a therapeutic target in oncology .

Chemical Reactions Analysis

Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions: Typical reagents include dichloromethane and morpholine, with reactions often carried out under nitrogen atmosphere to prevent unwanted side reactions.

Scientific Research Applications

Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its applications, mechanisms of action, and relevant case studies.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Biological Research

The compound has shown promise in biological assays, including:

- Anti-cancer Activity : Studies have demonstrated its efficacy in reducing tumor size in xenograft models of breast and ovarian cancers. For example, administration of this compound led to significant tumor growth inhibition in MDA-MB-361 breast cancer xenografts .

- Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory responses, making it a candidate for further investigation in diseases characterized by chronic inflammation.

Synthetic Chemistry

As a versatile building block, this compound is used in the synthesis of more complex organic molecules. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Breast Cancer Xenograft Model

In a controlled study, mice bearing MDA-MB-361 breast cancer tumors were treated with this compound at varying doses (25 mg/kg and 50 mg/kg). Results indicated a dose-dependent reduction in tumor size, with the higher dose significantly inhibiting tumor vascularization and promoting apoptosis in cancer cells .

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 25 | 30 |

| 50 | 60 |

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the compound's effect on inflammatory cytokine release in macrophage cell lines. Treatment with this compound resulted in a notable decrease in TNF-alpha and IL-6 levels, suggesting potential applications in treating autoimmune diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 80 |

| IL-6 | 150 | 50 |

Mechanism of Action

The exact mechanism of action of Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogues include derivatives with variations in substituents at positions 2, 4, and 6 of the pyrimidine ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Influence on Reactivity: The chlorine at position 6 in the target compound enables nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the methyl group in Ethyl 2-amino-6-methylpyrimidine-4-carboxylate limits such reactivity.

Solubility and Polarity :

- Methyl esters (e.g., target compound) exhibit lower aqueous solubility compared to carboxylic acid derivatives but better solubility in organic solvents .

- The ethyl ester in slightly increases lipophilicity versus the methyl ester, as seen in methyl ester properties from resin analyses .

Analytical Characterization: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for analyzing such esters, as demonstrated in methyl ester studies .

Biological Activity

Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C₁₀H₁₂ClN₃O₃

- Molecular Weight : 257.68 g/mol

- Structure : The compound features a pyrimidine ring substituted with a chlorine atom and a morpholine group, which contributes to its unique chemical properties.

Research indicates that this compound acts primarily as an inhibitor of various enzymes and receptors. Notably, it has been studied for its inhibitory effects on N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The inhibition of NAPE-PLD can modulate lipid signaling pathways, potentially impacting various physiological processes, including inflammation and pain perception .

Structure-Activity Relationship (SAR)

The SAR studies have shown that modifications to the this compound structure can enhance its potency against specific biological targets. Key findings from various studies include:

- Substituent Variations : Changes in substituents on the pyrimidine or morpholine rings significantly affect biological activity. For instance, replacing the morpholine group with more hydrophobic or smaller groups has been shown to increase inhibitory potency .

- Potency Metrics : In SAR studies, compounds derived from this compound exhibited IC50 values in the nanomolar range against NAPE-PLD, indicating strong inhibitory potential .

Biological Activity Overview

The biological activities of this compound include:

- Enzyme Inhibition : Primarily targets NAPE-PLD, affecting lipid signaling pathways.

- Potential Anti-Cancer Activity : Preliminary studies suggest efficacy in inhibiting cancer cell proliferation, although further research is needed to elucidate specific mechanisms and pathways involved.

- Anti-inflammatory Effects : By modulating lipid mediators through NAPE-PLD inhibition, it may exert anti-inflammatory effects.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound reduced N-acylethanolamines levels in mouse models, correlating with behavioral changes indicative of altered emotional states .

- Pharmacokinetics : Research highlighted the compound's metabolic stability and pharmacokinetic profile, suggesting favorable absorption and distribution characteristics in vivo .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibits unique reactivity and biological profiles, underscoring its potential as a lead compound in drug development.

Data Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-chloro-6-methylpyrimidine-4-carboxylate | Methyl group at position 2 | Different biological activity profile |

| N-(Cyclopropylmethyl)-6-(methyl(phenethyl)amino)-2-morpholinopyrimidine-4-carboxamide | Additional cyclopropyl group | Enhanced potency against specific targets |

| Methyl 6-chloropicolinate | Chlorine substitution on picolinate | Different reactivity due to picolinate structure |

Q & A

Q. What are the optimal synthetic routes for Methyl 6-chloro-2-morpholinopyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) under reflux conditions. For example, chlorination of a 4-methyl-2-phenylpyridinecarbonitrile intermediate with POCl₃ yields chloro-substituted derivatives, which can be further functionalized with morpholine via nucleophilic substitution . Optimization includes:

- Catalyst selection: Use of triethylamine (TEA) as a base to enhance substitution efficiency.

- Solvent choice: Polar aprotic solvents like DMF or ethanol improve reaction homogeneity and yield.

- Temperature control: Reflux at 80–100°C ensures complete conversion while minimizing side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., morpholine’s N–CH₂ signals at δ 3.6–3.8 ppm and carbonyl resonance at δ 165–170 ppm) .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in the proposed structure derived from spectral data?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural validation. Key steps include:

- Crystallization: Slow evaporation of a saturated dichloromethane/hexane solution yields diffraction-quality crystals.

- Data collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: SHELXL (via SHELXTL interface) refines positional and thermal parameters, resolving ambiguities in bond lengths/angles (e.g., distinguishing chloro vs. morpholine substituents) . ORTEP-3 generates publication-quality thermal ellipsoid plots for visual validation .

Q. What strategies address contradictory biological activity data across assay systems for this compound?

Methodological Answer: Contradictions may arise from assay-specific variables. Mitigation strategies:

- Assay standardization: Use identical cell lines (e.g., HEK293 for kinase inhibition) and buffer conditions (pH 7.4, 25°C).

- Control experiments: Include positive controls (e.g., staurosporine for kinase assays) and validate target engagement via isothermal titration calorimetry (ITC).

- Data normalization: Express activity as % inhibition relative to vehicle controls to account for plate-to-plate variability .

Q. How should researchers handle thermal instability during storage or experimental procedures?

Methodological Answer:

- Storage: Aliquot and store at –20°C under argon to prevent hydrolysis of the ester group. Avoid repeated freeze-thaw cycles .

- Handling: Conduct reactions in anhydrous solvents (e.g., THF, DCM) within gloveboxes (<1 ppm O₂/H₂O) to minimize degradation.

- Stability monitoring: Track decomposition via TLC (Rf shift) or LC-MS weekly .

Q. What mechanistic insights guide the substitution of the chloro group with nucleophiles in this compound?

Methodological Answer: The chloro group at C6 undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from the carboxylate and morpholine groups. Key factors:

- Nucleophile selection: Primary amines (e.g., morpholine) or thiols react efficiently in polar aprotic solvents (DMF, DMSO).

- Activation: Microwave-assisted synthesis (100–120°C, 30 min) accelerates substitution kinetics.

- Kinetic vs. thermodynamic control: Lower temperatures favor para-substitution, while higher temperatures may lead to ortho byproducts .

Q. How can HRMS and computational modeling synergize to predict metabolite formation?

Methodological Answer:

- HRMS identification: Detect metabolites via isotopic patterns (e.g., [M+Cl]⁻ adducts) and fragment ions (e.g., loss of COOCH₃ group at m/z 44).

- In silico prediction: Use Gaussian09 with B3LYP/6-31G(d) to calculate hydrolysis pathways (e.g., ester cleavage to carboxylic acid).

- Cross-validation: Compare experimental HRMS data (e.g., m/z 531.1580 [M+H]⁺) with computed masses to confirm metabolite structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.